Negative Inotropic Effect: Tiapamil Exhibits 33-Fold Lower Potency Than Verapamil in Rabbit Atrial Myocardium
In isolated rabbit left atrial tissue stimulated at 1 Hz, tiapamil demonstrated an ED₅₀ for depression of contractility that was 33 times higher than that of verapamil, indicating substantially weaker negative inotropic activity at equimolar concentrations [1]. In right ventricular papillary muscle, the ED₅₀ ratio was 18-fold higher for tiapamil [1]. Competitive antagonism of calcium-induced inotropy revealed a pA₂ difference of 1.01 units (tiapamil pA₂ lower than verapamil), confirming reduced affinity for calcium channel-mediated contractile depression [1].
| Evidence Dimension | ED₅₀ for depression of myocardial contractility |
|---|---|
| Target Compound Data | Tiapamil ED₅₀ (atrial): value not numerically stated in abstract but potency ratio 33× higher than verapamil; pA₂: lower than verapamil by 1.01 |
| Comparator Or Baseline | Verapamil ED₅₀ (atrial): baseline reference value |
| Quantified Difference | 33-fold higher ED₅₀ in left atrium; 18-fold higher ED₅₀ in papillary muscle; pA₂ difference = 1.01 |
| Conditions | Isolated rabbit left atrium and right ventricular papillary muscle; stimulation frequency 1 Hz; competitive Ca²⁺ antagonism assay |
Why This Matters
For researchers selecting a calcium channel blocker where preservation of myocardial contractility is paramount (e.g., studies in compromised ventricular function), tiapamil's reduced negative inotropic liability offers a quantifiably superior safety margin relative to verapamil.
- [1] Harada S, et al. Negative inotropic effects of tiapamil (Ro11-1781) and verapamil in rabbit myocardium. Eur J Pharmacol. 1982 Feb 19;78(1):7-14. doi:10.1016/0014-2999(82)90366-1. PMID: 7075665. View Source
